molecular formula C18H20N2O4S B2534274 4-(1,1-dioxothiazinan-2-yl)-N-(3-methoxyphenyl)benzamide CAS No. 941956-70-3

4-(1,1-dioxothiazinan-2-yl)-N-(3-methoxyphenyl)benzamide

Cat. No. B2534274
CAS RN: 941956-70-3
M. Wt: 360.43
InChI Key: BQMSJULTEDZBLL-UHFFFAOYSA-N
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Description

4-(1,1-dioxothiazinan-2-yl)-N-(3-methoxyphenyl)benzamide, also known as DTB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DTB is a heterocyclic compound that contains a thiazine ring and a benzamide moiety.

Scientific Research Applications

Scientific Research Applications of Related Compounds

Alzheimer's Disease Imaging

One significant application of related compounds is in Alzheimer's disease imaging. Radioligands like [18F]-FDDNP and 11C-PIB have been studied for their ability to measure amyloid in vivo in the brains of patients with Alzheimer's disease, demonstrating the utility of these compounds in understanding and diagnosing neurodegenerative diseases (Nordberg, 2007).

Antimicrobial and Anti-inflammatory Activities

Benzothiazine derivatives, including those with azole modifications, have been studied for their antimicrobial and anti-inflammatory activities. These studies highlight the therapeutic potential of such compounds in treating infections and inflammation, suggesting avenues for future pharmaceutical development (Schiaffella & Vecchiarelli, 2001).

Tuberculosis Treatment

The development of new drugs for tuberculosis treatment, such as Macozinone (PBTZ169), showcases the potential of benzothiazinone derivatives in addressing global health challenges. These compounds target specific enzymes involved in the synthesis of the cell wall in Mycobacterium tuberculosis, demonstrating a novel mechanism of action against TB (Makarov & Mikušová, 2020).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-6-4-5-15(13-17)19-18(21)14-7-9-16(10-8-14)20-11-2-3-12-25(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMSJULTEDZBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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